molecular formula C8H10N2O2 B1589808 Ethyl 3-methylpyrazine-2-carboxylate CAS No. 25513-92-2

Ethyl 3-methylpyrazine-2-carboxylate

Cat. No. B1589808
Key on ui cas rn: 25513-92-2
M. Wt: 166.18 g/mol
InChI Key: OZDZUPFOJNCJNW-UHFFFAOYSA-N
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Patent
US08569301B2

Procedure details

To a solution of 3-methyl-pyrazine-2-carboxylic acid (10 g) (commercially available) and N,N-dimethylformamide (“DMF”) (1 drop) in dichloromethane (20 ml) at ambient temperature was added drop wise oxalyl chloride (2.57 ml). The reaction mixture was stirred at ambient temperature for 1 hour. The reaction mixture was concentrated and the residue dissolved in dichloromethane (20 ml). Triethylamine (4.04 ml) was added to this solution followed by drop wise addition of ethanol (10 ml). The reaction mixture was stirred at ambient temperature for one hour and then concentrated. The residue was purified by chromatography on silica gel (eluent: 0-10% v/v ethyl acetate in iso-hexane) to give 3-methyl-pyrazine-2-carboxylic acid ethyl ester (9.85 g). MH+=167, RT=0.73 min (Method A). 1H-NMR (400 MHz, CDCl3): 8.61 (d, 1H), 8.54 (d, 1H), 4.49 (q, 2H), 2.85 (s, 3H), 1.46 (t, 3H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][N:7]=1.[C:11](Cl)(=O)[C:12](Cl)=O>CN(C)C=O.ClCCl>[CH2:11]([O:9][C:8]([C:3]1[C:2]([CH3:1])=[N:7][CH:6]=[CH:5][N:4]=1)=[O:10])[CH3:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C(=NC=CN1)C(=O)O
Name
Quantity
2.57 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane (20 ml)
ADDITION
Type
ADDITION
Details
Triethylamine (4.04 ml) was added to this solution
ADDITION
Type
ADDITION
Details
followed by drop wise addition of ethanol (10 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (eluent: 0-10% v/v ethyl acetate in iso-hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NC=CN=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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